2-Methyl-4-trifluoromethanesulfonamidobenzoic acid
Overview
Description
2-Methyl-4-trifluoromethanesulfonamidobenzoic acid is a chemical compound with the CAS Number: 1282950-73-5 . It has a molecular weight of 283.23 and is typically found in a powder form . The IUPAC name for this compound is 2-methyl-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H8F3NO4S. For more detailed structural information, you may want to refer to its InChI code provided by the manufacturer .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate, a related compound, showcases its practicality as a Lewis acid catalyst for the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This illustrates the compound's high catalytic activity, especially for selective macrolactonization of omega-hydroxy carboxylic acids, suggesting potential application areas for 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid in facilitating similar reactions (Ishihara et al., 1996).
Aldose Reductase Inhibition
Research into substituted benzenesulfonamides as aldose reductase inhibitors for managing diabetic complications indicates the role of sulfonamide derivatives in medicinal chemistry. This context suggests the importance of understanding the properties and reactions of sulfonamides like this compound for developing treatments for chronic conditions (Alexiou & Demopoulos, 2010).
Continuous Flow Synthesis
The continuous flow synthesis of trifluorobenzoic acid derivatives, which are valuable intermediates in the pharmaceutical industry and material science, highlights the application of trifluoromethanesulfonamide derivatives in facilitating efficient production processes. This approach underscores the relevance of this compound in modern synthetic methodologies (Deng et al., 2015).
Glycosaminoglycan Synthesis
The utility of trifluorodiazoethane for sulfo group protection on hexosamine monosaccharides for glycosaminoglycan synthesis showcases the potential of fluorine-containing compounds in the synthesis of complex biological molecules. This research indicates how derivatives of this compound could be explored for similar applications in biochemical synthesis (Karst, Islam, & Linhardt, 2003).
Oxidation Reactions
The synthesis and application of 2-Iodoxybenzoic acid ditriflate, a derivative showcasing powerful oxidant properties capable of readily oxidizing hydrocarbons and polyfluoroalcohols, demonstrate the critical role of trifluoromethanesulfonic acid derivatives in facilitating oxidation reactions. This suggests potential areas of research for this compound in oxidation chemistry (Yusubov et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-(trifluoromethylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-5-4-6(2-3-7(5)8(14)15)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCVGAQJHVRLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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